(3-Chloro-6-fluoroquinolin-4-YL)methanol
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Overview
Description
(3-Chloro-6-fluoroquinolin-4-YL)methanol is a compound belonging to the quinoline family, characterized by the presence of a chloro and fluoro substituent on the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-6-fluoroquinolin-4-YL)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 3-chloro-6-fluoroaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring, followed by reduction to introduce the methanol group .
Industrial Production Methods: Industrial production methods often involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-6-fluoroquinolin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions at the chloro or fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while substitution reactions can introduce various functional groups at the chloro or fluoro positions .
Scientific Research Applications
(3-Chloro-6-fluoroquinolin-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications.
Mechanism of Action
The mechanism of action of (3-Chloro-6-fluoroquinolin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The presence of chloro and fluoro substituents enhances its binding affinity and specificity for the target enzymes .
Comparison with Similar Compounds
- (3-Fluoroquinolin-4-YL)methanol
- (3-Chloroquinolin-4-YL)methanol
- (3-Chloro-6-methoxyquinolin-4-YL)methanol
Comparison: (3-Chloro-6-fluoroquinolin-4-YL)methanol is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7ClFNO |
---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
(3-chloro-6-fluoroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H7ClFNO/c11-9-4-13-10-2-1-6(12)3-7(10)8(9)5-14/h1-4,14H,5H2 |
InChI Key |
YQNWIZQSRLTMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)CO)Cl |
Origin of Product |
United States |
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